Propargyl-PEG6-t-butyl ester Propargyl-PEG6-t-butyl ester Propargyl-PEG6-t-butyl ester is a PEG derivative containing a propargyl group and a t-butyl protected carboxyl group. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. The t-butyl protected carboxyl group can be deprotected under acidic conditions. The hydrophilic PEG spacer increases solubility in aqueous media.
Brand Name: Vulcanchem
CAS No.: 1355197-95-3
VCID: VC0540366
InChI: InChI=1S/C20H36O8/c1-5-7-22-9-11-24-13-15-26-17-18-27-16-14-25-12-10-23-8-6-19(21)28-20(2,3)4/h1H,6-18H2,2-4H3
SMILES: CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCC#C
Molecular Formula: C20H36O8
Molecular Weight: 404.5

Propargyl-PEG6-t-butyl ester

CAS No.: 1355197-95-3

Cat. No.: VC0540366

Molecular Formula: C20H36O8

Molecular Weight: 404.5

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Propargyl-PEG6-t-butyl ester - 1355197-95-3

Specification

CAS No. 1355197-95-3
Molecular Formula C20H36O8
Molecular Weight 404.5
IUPAC Name tert-butyl 3-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Standard InChI InChI=1S/C20H36O8/c1-5-7-22-9-11-24-13-15-26-17-18-27-16-14-25-12-10-23-8-6-19(21)28-20(2,3)4/h1H,6-18H2,2-4H3
Standard InChI Key QNWQLRBFWIUOKY-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCC#C
Appearance Solid powder

Introduction

Chemical Structure and Identification

Chemical Identifiers and Nomenclature

Propargyl-PEG6-t-butyl ester has been thoroughly characterized and registered with various chemical identification systems to facilitate its use in research and development. The compound's formal IUPAC name is tert-butyl 3-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate, which precisely describes its molecular structure. For research and commercial purposes, it is identified by the CAS number 1355197-95-3, enabling unambiguous identification in chemical databases and literature. The molecular formula C20H36O8 corresponds to its composition, while its molecular weight of 404.5 g/mol places it in an optimal range for many bioconjugation applications. Digital chemical identifiers such as the InChIKey (QNWQLRBFWIUOKY-UHFFFAOYSA-N) and SMILES notation (CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCC#C) provide standardized representations for computational chemistry and database searching .

The following table summarizes the key chemical identifiers for Propargyl-PEG6-t-butyl ester:

Identifier TypeValue
Chemical NamePropargyl-PEG6-t-butyl ester
IUPAC Nametert-butyl 3-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate
CAS Number1355197-95-3
Molecular FormulaC20H36O8
Molecular Weight404.5 g/mol
PubChem CID87427645
SMILESCC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCC#C
InChIInChI=1S/C20H36O8/c1-5-7-22-9-11-24-13-15-26-17-18-27-16-14-25-12-10-23-8-6-19(21)28-20(2,3)4/h1H,6-18H2,2-4H3
InChIKeyQNWQLRBFWIUOKY-UHFFFAOYSA-N
MDL NumberMFCD28950777

Physical and Chemical Properties

Propargyl-PEG6-t-butyl ester exhibits distinct physical and chemical properties that determine its behavior in various research applications. The compound's most notable characteristic is its enhanced solubility in aqueous media, attributed to the hydrophilic nature of the PEG chain. This solubility profile makes it particularly valuable for biological applications where compatibility with aqueous environments is essential. The terminal propargyl group presents a reactive alkyne functionality that can participate in various chemical transformations, most notably click chemistry reactions. Meanwhile, the t-butyl protected carboxyl group remains stable under many reaction conditions but can be selectively deprotected under acidic conditions to reveal a reactive carboxylic acid .

Commercial preparations of Propargyl-PEG6-t-butyl ester are typically available at high purity levels, ranging from ≥90% to 98% depending on the supplier. For optimal stability, the compound should be stored at -20°C, which prevents degradation of the reactive functional groups. Under these storage conditions, the compound maintains its chemical integrity and reactivity for extended periods, making it reliable for research applications requiring precise chemical modifications .

The following table summarizes the key physical and chemical properties of Propargyl-PEG6-t-butyl ester:

PropertyCharacteristics
Physical StateNot specified in available data
SolubilityEnhanced solubility in aqueous media due to PEG chain
Functional GroupsTerminal propargyl (alkyne) and t-butyl protected carboxyl group
Storage ConditionsRecommended storage at -20°C
PurityAvailable at ≥90% or 98% purity depending on supplier
StabilityStable under normal conditions; t-butyl group selectively deprotected under acidic conditions
Country of OriginUnited Kingdom (for some commercial sources)

Reactivity and Chemical Transformations

Click Chemistry Applications

The terminal alkyne group in Propargyl-PEG6-t-butyl ester enables its participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which represent a prominent class of click chemistry. This reaction allows for the selective conjugation of Propargyl-PEG6-t-butyl ester to azide-functionalized compounds or biomolecules, resulting in the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage. The reaction proceeds efficiently under mild conditions, often in aqueous environments compatible with biological systems. This bioorthogonal reaction mechanism provides a powerful tool for bioconjugation, enabling the precise attachment of PEG chains to various biomolecules without interfering with their native functions. The specificity of the reaction minimizes side products, leading to cleaner conjugates that require less purification, which is particularly advantageous when working with sensitive biological molecules .

The click chemistry approach offers several significant advantages for applications involving Propargyl-PEG6-t-butyl ester: high reaction specificity ensures selective modification at desired sites; mild reaction conditions preserve the integrity of sensitive biomolecules; high reaction yields maximize the efficiency of conjugation processes; and compatibility with aqueous environments facilitates reactions in biological settings. These characteristics collectively make Propargyl-PEG6-t-butyl ester an excellent choice for creating well-defined bioconjugates with specific properties and functions .

Carboxyl Group Deprotection

The t-butyl protected carboxyl group in Propargyl-PEG6-t-butyl ester represents another key reactive site that can be revealed under specific conditions. This protection strategy prevents the carboxyl group from participating in unwanted reactions while the alkyne group is being modified through click chemistry. The deprotection typically occurs under acidic conditions, which selectively cleave the t-butyl group while leaving other functional groups intact. Common deprotection methods include treatment with trifluoroacetic acid (TFA) or formic acid, which efficiently remove the t-butyl group to reveal a free carboxylic acid that can participate in subsequent conjugation chemistry. This orthogonal protection-deprotection strategy allows for sequential functionalization where the alkyne group and carboxylic acid can be modified independently, expanding the compound's versatility in complex synthetic schemes .

The ability to reveal the carboxylic acid functionality provides an additional reactive handle for further modifications, such as amide formation with amine-containing biomolecules or esterification with hydroxyl groups. This dual functionality makes Propargyl-PEG6-t-butyl ester particularly valuable in multistep bioconjugation processes where controlled, sequential reactions are required to achieve complex molecular architectures. The strategic combination of click chemistry via the alkyne group and conventional carbodiimide coupling via the deprotected carboxyl group enables diverse conjugation strategies tailored to specific research needs .

Applications in Pharmaceutical Research

Bioconjugation and PEGylation

Drug Delivery Systems

The incorporation of Propargyl-PEG6-t-butyl ester into drug delivery systems represents another significant application area. Modern drug delivery platforms increasingly rely on specific chemical modifications to enhance targeting, control release kinetics, and improve bioavailability. The PEG component of Propargyl-PEG6-t-butyl ester contributes to improved solubility and biocompatibility, making it useful for creating advanced delivery vehicles for therapeutic agents. When integrated into drug delivery systems, the PEG chain can enhance circulation time in the bloodstream by reducing recognition by the reticuloendothelial system, thereby increasing the therapeutic window of the associated drug. Additionally, the PEG component can improve the stability of delivery vehicles such as liposomes and nanoparticles by creating a hydrophilic shell that prevents aggregation and reduces opsonization .

The terminal functionalities of Propargyl-PEG6-t-butyl ester allow for the attachment of drug molecules and targeting ligands, creating sophisticated drug delivery systems with enhanced efficacy and reduced toxicity. For instance, the alkyne group can be used to attach the compound to azide-functionalized drug carriers through click chemistry, while the deprotected carboxyl group can be linked to targeting moieties that direct the delivery system to specific tissues or cell types. This multifunctional conjugation strategy enables the creation of precision drug delivery systems that can selectively accumulate at disease sites, minimize off-target effects, and optimize therapeutic outcomes .

Research in Medicinal Chemistry

In medicinal chemistry research, Propargyl-PEG6-t-butyl ester serves as a valuable building block for the development of novel therapeutic agents with improved properties. The compound's well-defined structure and reactive functionalities make it suitable for creating drug conjugates with enhanced pharmacokinetic profiles. Researchers can use the alkyne functionality to attach the PEG linker to azide-modified drugs through click chemistry, resulting in PEGylated compounds with potentially improved solubility and circulation times. The protected carboxyl group provides an additional point for modification after selective deprotection, allowing for the attachment of targeting moieties or additional functional elements .

This approach has been particularly valuable in the development of targeted therapeutics where specific delivery to disease sites is crucial for efficacy and safety. By leveraging the bioorthogonal reactivity of the alkyne group, researchers can create precisely defined drug conjugates with minimal side reactions or undesired products. The hydrophilic nature of the PEG chain also contributes to improved aqueous solubility, which is often a critical challenge in drug development where promising compounds frequently suffer from poor solubility profiles. These properties collectively make Propargyl-PEG6-t-butyl ester a significant tool in modern medicinal chemistry research, particularly for the development of next-generation therapeutics with optimized pharmacological properties .

Comparative Analysis with Related Compounds

Propargyl-PEG6-t-butyl ester belongs to a family of functionalized PEG derivatives that vary in their PEG chain length and terminal functional groups. Understanding the similarities and differences between these compounds is essential for selecting the most appropriate reagent for specific applications. A closely related compound is Propargyl-PEG7-t-butyl ester, which contains an additional ethylene glycol unit in its structure. This subtle structural difference results in slightly different properties that may be advantageous for certain applications .

The following table provides a comparative analysis of Propargyl-PEG6-t-butyl ester and its PEG7 analog:

PropertyPropargyl-PEG6-t-butyl esterPropargyl-PEG7-t-butyl ester
Molecular FormulaC20H36O8C22H40O9
Molecular Weight404.5 g/mol448.6 g/mol
CAS Number1355197-95-31818294-29-9
Number of PEG Units67
Functional GroupsPropargyl and t-butyl esterPropargyl and t-butyl ester
Relative HydrophilicityHighHigher (due to additional PEG unit)
Spacer LengthShorterLonger (by one ethylene glycol unit)
Common ApplicationsClick chemistry, bioconjugation, PEGylationClick chemistry, bioconjugation, PEGylation

The choice between these two compounds typically depends on the specific requirements of the application, particularly regarding the desired spacer length and hydrophilicity. The additional ethylene glycol unit in Propargyl-PEG7-t-butyl ester provides slightly increased water solubility and a longer spacer, which might be beneficial in bioconjugation applications where greater distance between conjugated molecules is required. Conversely, the slightly lower molecular weight of Propargyl-PEG6-t-butyl ester may be advantageous when minimal size increase is desired in the final conjugate. Both compounds share the same reactive functionalities and participate in similar chemical transformations, making them valuable tools in bioconjugation chemistry with slightly different physical properties .

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